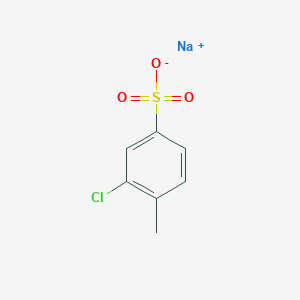

sodium;3-chloro-4-methylbenzenesulfonate

Description

It is primarily used as an intermediate in the synthesis of dyes, optical brighteners, and other industrial chemicals . Its presence in industrial wastewater and surface waters (at μg/L concentrations) has been documented, highlighting its environmental persistence .

Properties

IUPAC Name |

sodium;3-chloro-4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S.Na/c1-5-2-3-6(4-7(5)8)12(9,10)11;/h2-4H,1H3,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFDFCOTXFCZMB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In industrial settings, the production of sodium 3-chloro-4-methylbenzenesulfonate involves large-scale sulfonation reactors where 3-chloro-4-methylbenzene is treated with sulfur trioxide or oleum. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the sodium salt.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-chloro-4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles, replacing the sulfonate group with other functional groups.

Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

Sodium 3-chloro-4-methylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium 3-chloro-4-methylbenzenesulfonate exerts its effects involves its high reactivity towards nucleophiles. The sulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.

Comparison with Similar Compounds

Sodium 3-Amino-5-Chloro-4-Methylbenzenesulfonate (CAS 6627-59-4)

- Structure: Substituted with an amino (-NH₂) group at the 3-position, chlorine at the 5-position, and methyl at the 4-position.

- Molecular Formula : C₇H₇ClNNaO₃S.

- Molecular Weight : ~239.65 g/mol.

- Applications: Likely used in dye synthesis (similar to sodium 3-chloro-4-methylbenzenesulfonate). The amino group enhances reactivity in coupling reactions, making it valuable for azo dye production.

- Key Difference: The amino group increases polarity and solubility in aqueous media compared to the non-polar methyl group in the parent compound .

Sodium 4-Chloro-3-Nitrobenzenesulfonate (CAS 17691-19-9)

- Structure: Features a nitro (-NO₂) group at the 3-position and chlorine at the 4-position.

- Molecular Formula : C₆H₃ClNNaO₅S.

- Molecular Weight : ~275.61 g/mol.

- Applications : The nitro group’s electron-withdrawing nature makes this compound reactive in electrophilic substitution reactions, useful in explosives or agrochemical intermediates.

- Key Difference : Nitro groups confer higher thermal stability but lower biodegradability compared to methyl substituents .

3-Chloro-4-Fluorobenzenesulfonamide (CAS 146533-46-2)

- Structure : Fluorine at the 4-position and chlorine at the 3-position, with a sulfonamide (-SO₂NH₂) group.

- Molecular Formula: C₆H₅ClFNO₂S.

- Molecular Weight : ~223.63 g/mol.

- Applications : Sulfonamide group suggests pharmaceutical applications (e.g., antimicrobial agents).

- Key Difference : Fluorine’s electronegativity enhances metabolic stability and lipophilicity, contrasting with the sulfonate’s hydrophilicity .

3-Amino-4-Chlorobenzenesulfonic Acid (CAS 98-36-2)

- Structure: Amino (-NH₂) at the 3-position and chlorine at the 4-position, with a sulfonic acid (-SO₃H) group.

- Molecular Formula: C₆H₆ClNO₃S.

- Molecular Weight : ~207.63 g/mol.

- Applications : Acid form used in dye intermediates.

- Key Difference : Lack of sodium salt reduces solubility in water compared to sodium sulfonates .

Tabulated Comparison of Key Properties

Critical Analysis of Substituent Effects

- Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) increase hydrophobicity and reduce reactivity in electrophilic substitutions, whereas nitro groups (electron-withdrawing) enhance reactivity but reduce biodegradability .

- Functional Group Impact : Sulfonates (-SO₃⁻Na⁺) improve water solubility, making them suitable for aqueous industrial processes, while sulfonamides (-SO₂NH₂) are more lipophilic, favoring pharmaceutical uptake .

- Environmental Persistence: Sodium 3-chloro-4-methylbenzenesulfonate and CLT acid (2-amino-5-chloro-4-methylbenzenesulfonate) are detected in μg/L concentrations in surface waters, indicating resistance to degradation due to stable sulfonate groups and halogen substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.